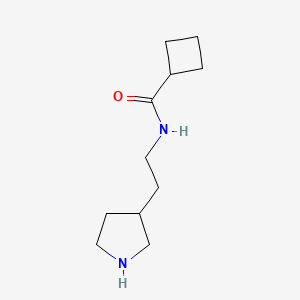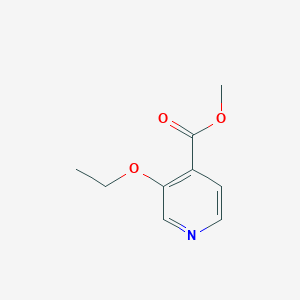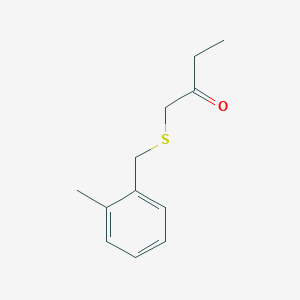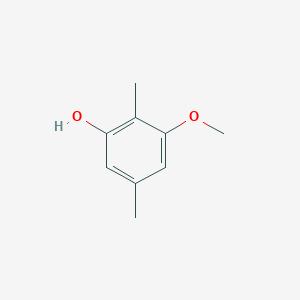
n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a cyclobutanecarboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions using reagents like ethyl bromide.
Formation of the Cyclobutanecarboxamide Group: The final step involves the formation of the cyclobutanecarboxamide group through the reaction of cyclobutanecarboxylic acid with the intermediate product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclobutanecarboxamide, resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom of the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Pyrrolidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with various biological activities.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the cyclobutanecarboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclopentanecarboxamide
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclohexanecarboxamide
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclopropanecarboxamide
Uniqueness:
- The presence of the cyclobutanecarboxamide group provides unique steric and electronic properties compared to other cyclic carboxamides.
- The combination of the pyrrolidine ring and the cyclobutanecarboxamide group offers a distinct structural framework that can be exploited for various applications.
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
N-(2-pyrrolidin-3-ylethyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(10-2-1-3-10)13-7-5-9-4-6-12-8-9/h9-10,12H,1-8H2,(H,13,14) |
Clave InChI |
IUNHZNBNNLBNDR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)NCCC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)


![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)

![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)





![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)

